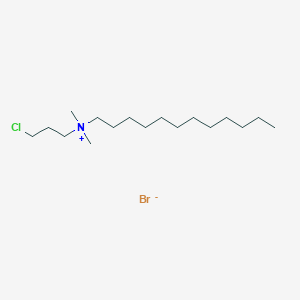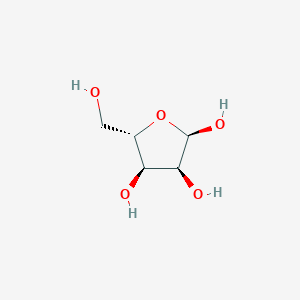
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminobenzamide with substituted benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) or di-tertiary-butyl peroxide (DTBP) to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methoxy and methyl groups.
4-Hydroxy-2-quinolones: Share the quinazoline core but differ in functional groups and biological activities.
Uniqueness
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
922520-29-4 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
7-methoxy-8-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-13(20-2)9-8-12-14(10)17-15(18-16(12)19)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
QRCGGGQGCLVNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-bromophenyl)-5-cyclopropyl-N-methyl-6-[(methylsulfonyl)amino]-2H-indazole-3-carboxamide](/img/structure/B8746523.png)



![Propyl N-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8746556.png)

![Methyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B8746571.png)




